

SHR1653: A Deep Dive into its Selectivity for Vasopressin Receptors

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Compound of Interest

Compound Name: SHR1653

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Introduction

SHR1653 has emerged as a highly potent and selective antagonist of the oxytocin receptor (OTR), with promising therapeutic potential.[1][2][3] Structurally similar to the OTR, the vasopressin receptor family, comprising V1a, V1b, and V2 subtypes, represents a critical panel for off-target activity assessment. This technical guide provides a comprehensive overview of the current publicly available data on the selectivity of **SHR1653** for vasopressin receptors, details the experimental methodologies for assessing this selectivity, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Receptor Selectivity

While the primary literature consistently describes **SHR1653** as having "excellent selectivity" over the V1a, V1b, and V2 vasopressin receptors, specific quantitative binding affinity (K_i) or functional inhibition (IC_{50}) values for the V1a and V1b subtypes have not been reported in the peer-reviewed publication.[1] However, functional antagonism data for the human V2 receptor is available from commercial sources. The selectivity profile of **SHR1653**, based on available information, is summarized below.

Receptor Subtype	Ligand	Assay Type	Value	Selectivity vs. OTR	Reference
human OTR	SHR1653	Functional Antagonism (IC50)	15 nM	-	[1]
human V1a	SHR1653	Not Reported	Not Reported	Not Reported	
human V1b	SHR1653	Not Reported	Not Reported	Not Reported	
human V2	SHR1653	Functional Antagonism (IC50)	>10,000 nM	>667-fold	Commercial Source

Note: The IC50 value for the human V2 receptor is cited by a commercial vendor, referencing the primary publication. The lack of publicly reported data for V1a and V1b receptors is a notable gap in the current understanding of **SHR1653**'s full selectivity profile.

Experimental Protocols

The determination of **SHR1653**'s selectivity for vasopressin receptors involves a combination of radioligand binding assays to assess binding affinity and functional cell-based assays to measure antagonist potency. The following are detailed methodologies for these key experiments.

Radioligand Binding Assays (for Ki Determination)

These assays quantify the ability of **SHR1653** to displace a radiolabeled ligand from the V1a, V1b, and V2 receptors.

1. Membrane Preparation:

- Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human V1a, V1b, or V2 receptor are cultured and harvested.
- Cells are lysed by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

- The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

2. Competitive Binding Assay:

- A constant concentration of a specific radioligand (e.g., [3H]-Arginine Vasopressin for all three receptors) is incubated with the prepared cell membranes.
- Increasing concentrations of unlabeled **SHR1653** are added to compete for binding with the radioligand.
- The reaction is incubated to allow binding to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
- The IC₅₀ value (the concentration of **SHR1653** that inhibits 50% of the specific binding of the radioligand) is calculated from the competition curve.
- The K_i (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (for IC₅₀ Determination)

Functional assays measure the ability of **SHR1653** to inhibit the intracellular signaling cascade initiated by the activation of vasopressin receptors by their natural ligand, arginine vasopressin (AVP).

1. V1a and V1b Receptor Calcium Flux Assay:

- Cell Culture: HEK293 or CHO cells stably expressing the human V1a or V1b receptor are seeded into multi-well plates.

- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Incubation:** The cells are pre-incubated with varying concentrations of **SHR1653**.
- **Agonist Stimulation:** A fixed concentration of AVP (typically the EC80) is added to stimulate the receptors.
- **Signal Detection:** The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
- **Data Analysis:** The IC50 value is determined by plotting the inhibition of the AVP-induced calcium response against the concentration of **SHR1653**.

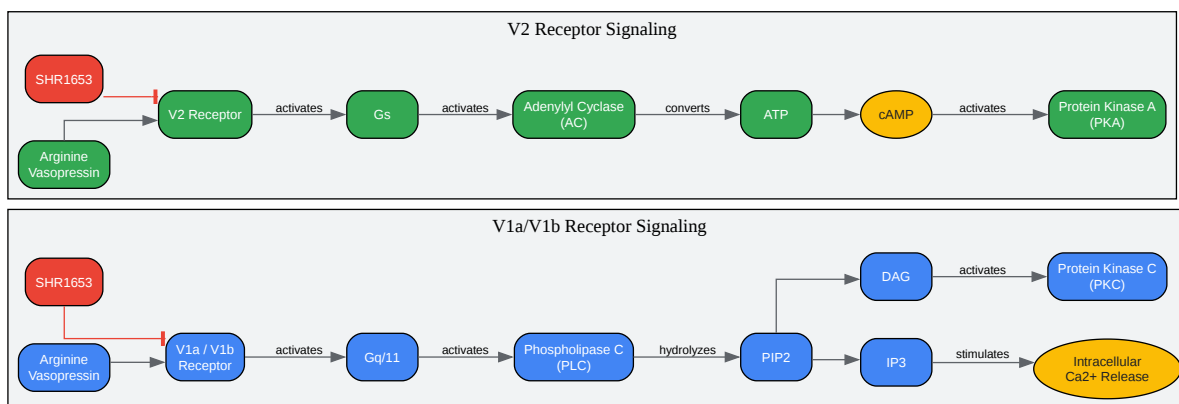
2. V2 Receptor cAMP Assay:

- **Cell Culture:** HEK293 or CHO cells stably expressing the human V2 receptor are plated in multi-well plates.
- **Compound Incubation:** Cells are pre-incubated with different concentrations of **SHR1653** in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
- **Agonist Stimulation:** A fixed concentration of AVP is added to activate the V2 receptors and stimulate adenylyl cyclase.
- **cAMP Measurement:** The intracellular cAMP levels are quantified using a suitable detection kit (e.g., HTRF, FRET, or luminescence-based assays).
- **Data Analysis:** The IC50 value is calculated by measuring the reduction in AVP-stimulated cAMP production at different **SHR1653** concentrations.

Mandatory Visualizations

Signaling Pathways

The V1a and V1b receptors are Gq/11-coupled, leading to an increase in intracellular calcium, while the V2 receptor is Gs-coupled, resulting in the production of cAMP. **SHR1653** is expected to act as an antagonist at these receptors, blocking the downstream signaling.

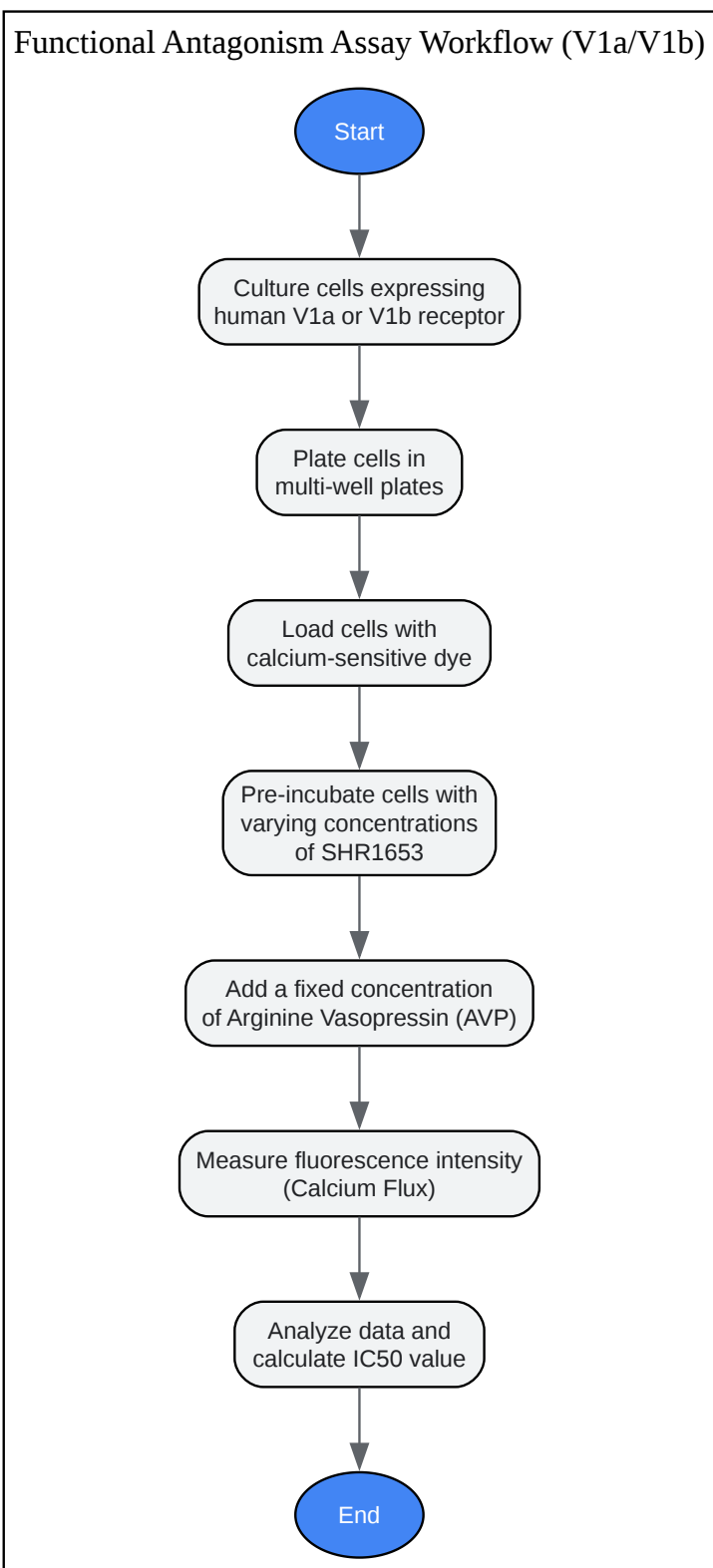


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Caption: Vasopressin receptor signaling pathways and the antagonistic action of **SHR1653**.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the functional antagonist activity of **SHR1653** at the V1a/V1b vasopressin receptors using a calcium flux assay.



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Caption: Workflow for determining **SHR1653**'s functional antagonism at V1a/V1b receptors.

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References

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- 3. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
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